N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-ethyl-1H-indol-3-yl)sulfonyl]acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-ethyl-1H-indol-3-yl)sulfonyl]acetamide is a complex organic compound that features a benzodioxin ring, an indole ring, and a sulfonylacetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-ethyl-1H-indol-3-yl)sulfonyl]acetamide typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis or other methods.
Coupling Reactions: The final step involves coupling the benzodioxin and indole derivatives with the sulfonylacetamide group under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-ethyl-1H-indol-3-yl)sulfonyl]acetamide could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the synthesis of dyes, polymers, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The sulfonyl group could play a role in binding to active sites, while the aromatic rings might facilitate interactions with hydrophobic regions.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-1H-indol-3-yl)sulfonyl]acetamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-ethyl-1H-indol-2-yl)sulfonyl]acetamide
Uniqueness
The unique combination of the benzodioxin and indole rings with the sulfonylacetamide group may confer specific biological activities or chemical properties not found in other compounds. This uniqueness could be leveraged in designing new drugs or materials.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-ethyl-1H-indol-3-yl)sulfonyl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound is part of a larger class of sulfonamide derivatives, which are known for their diverse pharmacological properties, including anti-diabetic, anti-cancer, and antimicrobial effects.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various sulfonyl chlorides and acetamides. The process generally includes:
- Formation of the Sulfonamide : The initial step involves reacting 2,3-dihydrobenzo[1,4]-dioxin-6-amine with a sulfonyl chloride in an alkaline medium to form the corresponding sulfonamide.
- Substitution Reaction : This sulfonamide is then treated with bromo-acetamides to yield the final product.
The reaction conditions are optimized to ensure high yields and purity of the final compound .
Antidiabetic Activity
Recent studies have evaluated the anti-diabetic potential of this compound through its inhibitory effects on α-glucosidase enzymes. This enzyme plays a crucial role in carbohydrate metabolism and its inhibition can help manage postprandial blood glucose levels. The synthesized compounds showed promising results in inhibiting α-glucosidase activity, indicating their potential as therapeutic agents for Type 2 Diabetes Mellitus (T2DM) .
Anticancer Activity
The compound's anticancer properties have also been investigated. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and HT-29 (colon cancer).
- IC50 Values : Some derivatives exhibited IC50 values in the micromolar range (e.g., less than 10 μM), indicating substantial potency against rapidly dividing cancer cells .
Antimicrobial Activity
Antimicrobial assays revealed that certain derivatives of this compound possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for various bacterial strains:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
3k | Staphylococcus epidermidis | 7.80 |
3u | Candida albicans | 62.50 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents .
Study on Anticancer Effects
A notable study explored the effects of N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-2-{[4-methylphenyl)sulfanylmethyl]-4-pheny}-acetamide on colon cancer cells. The study found that treatment with this compound led to apoptosis in cancer cells through modulation of specific signaling pathways. Additionally, it reshaped the tumor microenvironment by altering immune cell infiltration .
Evaluation of Antidiabetic Properties
In another study focusing on diabetes management, researchers assessed the efficacy of this compound in inhibiting α-glucosidase. The findings indicated that it could effectively lower blood glucose levels post-meal by delaying carbohydrate absorption, thus presenting a potential therapeutic approach for T2DM patients .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethylindol-3-yl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-2-22-12-19(15-5-3-4-6-16(15)22)28(24,25)13-20(23)21-14-7-8-17-18(11-14)27-10-9-26-17/h3-8,11-12H,2,9-10,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFKOGWNNQTATK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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